molecular formula C11H16O2 B13966339 3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol CAS No. 120958-24-9

3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol

Cat. No.: B13966339
CAS No.: 120958-24-9
M. Wt: 180.24 g/mol
InChI Key: SIKJORVOXZHMHW-UHFFFAOYSA-N
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Description

3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenylpropanol, where the phenyl ring is substituted with a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-(2-Methoxy-phenyl)-2-methyl-propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process can be optimized for large-scale production by using suitable catalysts such as palladium on carbon (Pd/C) and operating under high-pressure hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can yield the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 3-(2-Methoxy-phenyl)-2-methyl-propanone or 3-(2-Methoxy-phenyl)-2-methyl-propanoic acid.

    Reduction: 3-(2-Methoxy-phenyl)-2-methyl-propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets. The methoxy group and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxy-phenyl)-2-methyl-propanal
  • 3-(2-Methoxy-phenyl)-2-methyl-propanone
  • 3-(2-Methoxy-phenyl)-2-methyl-propanoic acid

Uniqueness

3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

120958-24-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H16O2/c1-9(8-12)7-10-5-3-4-6-11(10)13-2/h3-6,9,12H,7-8H2,1-2H3

InChI Key

SIKJORVOXZHMHW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1OC)CO

Origin of Product

United States

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